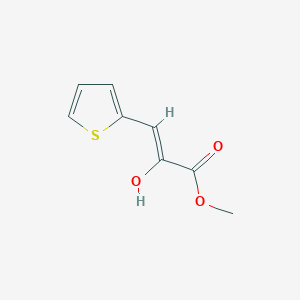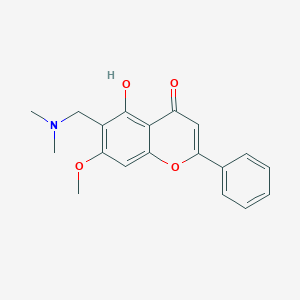
2-Hydroxy-3-(thiophene-2-yl)acrylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(thiophene-2-yl)acrylic acid methyl ester is an organic compound that features a thiophene ring, which is a sulfur-containing heterocycle, attached to an acrylic acid methyl ester moiety
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which include this compound, have been used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors . Glycogen synthase kinase-3β plays a crucial role in cellular processes such as glucose regulation and cell proliferation.
Mode of Action
For instance, in the case of glycogen synthase kinase-3β inhibitors, they work by binding to the active site of the enzyme, thereby inhibiting its activity .
Biochemical Pathways
Given its potential role as a glycogen synthase kinase-3β inhibitor, it may impact pathways related to glucose metabolism and cell proliferation .
Pharmacokinetics
It is known that the stability of boronic acids and their esters, which include this compound, can be influenced by factors such as ph .
Result of Action
As a potential glycogen synthase kinase-3β inhibitor, it could potentially inhibit the activity of this enzyme, thereby affecting cellular processes such as glucose regulation and cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hydroxy-3-(thiophene-2-yl)acrylic acid methyl ester. For instance, the pH level can significantly influence the rate of hydrolysis of boronic acids and their esters, which include this compound . Therefore, the physiological environment in which this compound is present can impact its stability and, consequently, its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(thiophene-2-yl)acrylic acid methyl ester typically involves the condensation of thiophene-2-carbaldehyde with methyl acrylate in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of thiophene-2-carbaldehyde reacts with the active methylene group of methyl acrylate to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-(thiophene-2-yl)acrylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the acrylic acid moiety can be reduced to form a saturated ester.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 2-oxo-3-(thiophene-2-yl)acrylic acid methyl ester.
Reduction: Formation of 2-hydroxy-3-(thiophene-2-yl)propanoic acid methyl ester.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Hydroxy-3-(thiophene-2-yl)acrylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
3-(Thiophene-2-yl)acrylic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
2-Hydroxy-3-(furan-2-yl)acrylic acid methyl ester: Contains a furan ring instead of a thiophene ring, which can influence its electronic properties and reactivity.
Uniqueness: 2-Hydroxy-3-(thiophene-2-yl)acrylic acid methyl ester is unique due to the presence of both a hydroxyl group and a thiophene ring. This combination imparts distinct chemical properties, such as increased reactivity towards electrophilic substitution and potential for hydrogen bonding, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl (Z)-2-hydroxy-3-thiophen-2-ylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-11-8(10)7(9)5-6-3-2-4-12-6/h2-5,9H,1H3/b7-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJMGSLLTIWVGC-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CS1)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2523942.png)
![1-[4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2523946.png)
![methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B2523947.png)
![6,7-dimethoxy-4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}amino)quinazoline-2(1H)-thione](/img/new.no-structure.jpg)
![7-(4-fluorophenyl)-8-(2-hydroxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2523950.png)
![N-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2523952.png)
![4,7-Dimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2523953.png)
![N-(2-chlorophenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B2523955.png)
![N-[(1-hydroxycyclopentyl)methyl]-3,5-dimethylbenzamide](/img/structure/B2523956.png)


![5-[3-(morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2523961.png)
